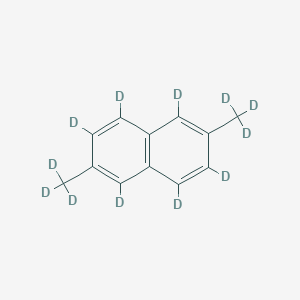

2,6-Dimethylnaphthalene-D12

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5,6,8-hexadeuterio-3,7-bis(trideuteriomethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12/c1-9-3-5-12-8-10(2)4-6-11(12)7-9/h3-8H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYNBBAUIYTWBF-CLWNCLMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C2=C1C(=C(C(=C2[2H])[2H])C([2H])([2H])[2H])[2H])[2H])C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 2,6-Dimethylnaphthalene-D12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the deuterated polycyclic aromatic hydrocarbon (PAH), 2,6-Dimethylnaphthalene-D12. This compound is of significant interest to researchers in environmental science and analytical chemistry, primarily for its application as an internal standard in the quantification of PAHs in various matrices. This document outlines its key physical and chemical characteristics, details experimental protocols for its use, and provides a visual representation of a typical analytical workflow.

Core Physicochemical Properties

Quantitative data for this compound and its non-deuterated analogue, 2,6-Dimethylnaphthalene, are summarized in the table below. It is important to note that while experimental data for the non-deuterated form is readily available, many properties for the deuterated version are computed.

| Property | This compound | 2,6-Dimethylnaphthalene | Data Type |

| Molecular Formula | C₁₂D₁₂ | C₁₂H₁₂ | - |

| Molecular Weight | 168.30 g/mol [1] | 156.22 g/mol [2] | Computed / Experimental |

| CAS Number | 350820-12-1[1] | 581-42-0[2][3][4] | - |

| Melting Point | No Data Available | 106-110 °C[4][5] | Experimental |

| Boiling Point | No Data Available | 262 °C[3][4][5] | Experimental |

| Water Solubility | 2 mg/L (for non-deuterated)[3] | 2 mg/L @ 25 °C[3] | Experimental |

| logP (Octanol/Water) | 4.3[1] | 4.310[3] | Computed / Experimental |

| Topological Polar Surface Area | 0 Ų[1] | 0 Ų | Computed |

Application in Analytical Chemistry

This compound is predominantly utilized as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of PAHs in environmental samples. The principle of IDMS lies in the addition of a known quantity of an isotopically labeled standard to a sample prior to extraction and analysis. As the deuterated standard is chemically identical to the analyte of interest, it experiences the same potential for loss during sample preparation. By measuring the ratio of the native analyte to the deuterated standard using Gas Chromatography-Mass Spectrometry (GC-MS), a highly accurate quantification can be achieved, correcting for any procedural losses.

Experimental Protocol: Quantification of PAHs in Soil using GC-MS with this compound as an Internal Standard

The following is a generalized experimental protocol for the analysis of PAHs in soil samples, employing this compound as an internal standard.

Sample Preparation and Spiking

-

Accurately weigh approximately 10 grams of a homogenized soil sample into a clean extraction vessel.

-

Spike the sample with a known amount of this compound solution. The amount should be chosen to be within the calibration range of the instrument. Other deuterated PAH standards may also be included to cover a wider range of analytes.

Extraction

-

Add a suitable extraction solvent, such as a mixture of hexane (B92381) and acetone, to the soil sample.

-

Extract the PAHs from the soil using a technique such as Soxhlet extraction or sonication for a defined period.

Sample Cleanup

-

The resulting extract may contain interfering compounds from the sample matrix. A cleanup step, such as solid-phase extraction (SPE), can be employed to remove these interferences.

Concentration

-

The cleaned extract is then concentrated to a small, known volume (e.g., 1 mL) using a gentle stream of nitrogen.

GC-MS Analysis

-

Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the analysis.

-

GC Column : A non-polar capillary column, such as a DB-5ms or equivalent, is typically used.

-

Injection : A small volume of the concentrated extract (e.g., 1 µL) is injected into the GC.

-

Oven Temperature Program : A temperature program is used to separate the different PAHs based on their boiling points. A typical program might start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300°C), and hold for a period to ensure all analytes have eluted.

-

MS Detection : The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode. In this mode, only the molecular ions (or other characteristic ions) of the target PAHs and the deuterated internal standards are monitored. This increases the sensitivity and selectivity of the analysis.

Quantification

-

The concentration of each target PAH is calculated by comparing the peak area of the native analyte to the peak area of its corresponding deuterated internal standard and applying a response factor determined from the analysis of calibration standards.

Visualization of the Analytical Workflow

The following diagram illustrates the typical workflow for the quantitative analysis of PAHs in an environmental sample using a deuterated internal standard like this compound.

References

- 1. This compound | C12H12 | CID 90472172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Dimethylnaphthalene | C12H12 | CID 11387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,6-dimethyl naphthalene, 581-42-0 [thegoodscentscompany.com]

- 4. 2,6-二甲基萘 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2,6-DIMETHYLNAPHTHALENE CAS#: 581-42-0 [m.chemicalbook.com]

2,6-Dimethylnaphthalene-D12 CAS number and molecular weight

This technical guide provides comprehensive information on 2,6-Dimethylnaphthalene-D12, a deuterated polycyclic aromatic hydrocarbon. It is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their work. This document covers the compound's core properties, a representative synthesis protocol, its metabolic fate, and its application in analytical chemistry, complete with detailed experimental methodologies and visual diagrams to illustrate key processes.

Core Compound Data

This compound is the isotopically labeled form of 2,6-Dimethylnaphthalene (B47086), where twelve hydrogen atoms have been replaced by deuterium (B1214612). This substitution makes it a valuable tool in various scientific applications, particularly as an internal standard for quantitative analysis.

| Property | Value |

| CAS Number | 350820-12-1 |

| Molecular Formula | C₁₂D₁₂ |

| Molecular Weight | 168.30 g/mol |

| Appearance | Solid |

| Unlabeled CAS Number | 581-42-0 |

Representative Synthesis Protocol

Principle: This method relies on the electrophilic substitution of hydrogen atoms on the aromatic ring with deuterium from a deuterated acid source. The reaction is driven by the acidic environment, which facilitates the exchange process.

Experimental Protocol: Acid-Catalyzed H/D Exchange

-

Preparation: In a dry, inert atmosphere glovebox, add 2,6-Dimethylnaphthalene to a reaction vessel.

-

Solvent and Deuterium Source: Add a deuterated solvent, such as deuterated trifluoroacetic acid (CF₃COOD), which will also serve as the deuterium source and catalyst.

-

Reaction Conditions: Seal the vessel and heat the mixture at an elevated temperature (e.g., 80-120 °C) for a specified period (e.g., 24-72 hours). The exact temperature and duration will depend on the desired level of deuteration and the specific catalyst system used.

-

Work-up: After cooling to room temperature, quench the reaction by carefully adding D₂O.

-

Extraction: Extract the deuterated product with an organic solvent such as deuterated chloroform (B151607) (CDCl₃) or deuterated diethyl ether.

-

Purification: Wash the organic layer with a saturated solution of sodium bicarbonate in D₂O and then with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Analysis: The resulting this compound can be further purified by column chromatography or recrystallization. The degree of deuteration should be confirmed by mass spectrometry and ¹H NMR spectroscopy.

Metabolic Pathway

While this compound is primarily used as an analytical standard, understanding the metabolism of its non-deuterated counterpart is crucial for interpreting toxicological studies and potential in vivo applications. The metabolism of 2,6-dimethylnaphthalene has been studied in rat liver microsomes and flavobacteria. The primary metabolic routes involve oxidation of both the aromatic ring and the methyl side chains.

The metabolic pathway of 2,6-dimethylnaphthalene primarily involves cytochrome P450-mediated oxidation, leading to the formation of various metabolites. This process is a key detoxification mechanism in mammals.

Application in Analytical Chemistry

A primary application of this compound is as an internal standard in the quantitative analysis of polycyclic aromatic hydrocarbons (PAHs) in various matrices, such as environmental samples. Its chemical similarity to the target analytes and its distinct mass allow for accurate quantification by correcting for variations in sample preparation and instrument response.

Experimental Protocol: Quantification of PAHs using GC-MS with this compound as an Internal Standard

-

Sample Preparation:

-

Extract PAHs from the sample matrix (e.g., soil, water, tissue) using an appropriate solvent (e.g., dichloromethane, hexane) and extraction technique (e.g., sonication, Soxhlet extraction).

-

Concentrate the extract to a small volume.

-

-

Internal Standard Spiking:

-

Add a known amount of this compound solution to the concentrated extract.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injector: Inject a small volume (e.g., 1 µL) of the spiked extract into the GC-MS system.

-

GC Column: Use a capillary column suitable for PAH separation (e.g., a DB-5ms).

-

Oven Temperature Program: Implement a temperature gradient to separate the PAHs based on their boiling points.

-

Mass Spectrometer: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to detect the characteristic ions of the target PAHs and the internal standard.

-

-

Data Analysis:

-

Integrate the peak areas of the target analytes and the internal standard.

-

Calculate the response factor for each analyte relative to the internal standard using calibration standards.

-

Quantify the concentration of each PAH in the original sample based on the peak area ratio of the analyte to the internal standard.

-

Commercial Sourcing and Technical Guidance for High-Purity 2,6-Dimethylnaphthalene-D12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available high-purity 2,6-Dimethylnaphthalene-D12, a deuterated internal standard crucial for quantitative analysis in various research and development applications. This document outlines key commercial suppliers, their product specifications, and detailed experimental considerations for its use.

Commercial Availability and Supplier Specifications

High-purity this compound is available from several reputable chemical suppliers specializing in stable isotope-labeled compounds. The choice of supplier may depend on the required purity, available formats (neat or in solution), and the specific documentation provided.

| Supplier | Product Name | CAS Number | Molecular Formula | Chemical Purity | Isotopic Purity (atom % D) | Format |

| MedchemExpress | This compound | 350820-12-1 | C₁₂D₁₂ | Not specified; Certificate of Analysis available upon request.[1] | Not specified | Solid |

| Pharmaffiliates | 2,6-Dimethylnaphthalene D12 | 350820-12-1 | C₁₂D₁₂ | High purity | Not specified | Solid |

| LGC Standards | This compound | 350820-12-1 | C₁₂D₁₂ | min 98%[2][3] | 98 atom % D[2][3] | Solid |

| Cambridge Isotope Laboratories, Inc. | 2,6-Dimethylnaphthalene (D₁₂, 98%) 50 µg/mL in toluene-D₈ | 350820-12-1 | C₁₂D₁₂ | 98%[4] | 98%[4] | Solution |

Synthesis and Quality Control

The synthesis of deuterated polycyclic aromatic hydrocarbons like this compound is a multi-step process. While specific proprietary methods are not disclosed by suppliers, a general approach involves the deuteration of a suitable precursor. One common strategy is the Grignard quench method, where a halogenated naphthalene (B1677914) derivative is reacted with a Grignard reagent and then quenched with deuterated water to introduce deuterium (B1214612) atoms.[5]

Quality control is paramount to ensure the identity, purity, and isotopic enrichment of the final product. The primary analytical techniques employed include:

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic distribution.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the structure and the positions of deuterium labeling.

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine chemical purity.

A Certificate of Analysis (CoA) is a critical document that should be requested from the supplier. It provides lot-specific data on the purity and isotopic enrichment of the compound.

Experimental Protocols: Application as an Internal Standard

This compound is primarily used as an internal standard in quantitative analysis by GC-MS or LC-MS.[1] The deuterated standard is added to a sample at a known concentration before sample preparation and analysis. Its chemical similarity to the non-deuterated analyte ensures it behaves similarly during extraction, derivatization, and chromatographic separation, thus correcting for variations in sample recovery and instrument response.

General Protocol for GC-MS Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) using this compound as an Internal Standard

This protocol provides a general workflow. Specific parameters should be optimized for the instrument and matrix being analyzed.

1. Preparation of Stock Solutions:

- Prepare a stock solution of this compound in a suitable solvent (e.g., toluene, dichloromethane) at a concentration of 100 µg/mL.

- Prepare stock solutions of the non-deuterated PAH analytes of interest at the same concentration.

2. Calibration Curve Preparation:

- Create a series of calibration standards by spiking a clean matrix extract with varying concentrations of the PAH analytes and a fixed concentration of the this compound internal standard. A typical concentration for the internal standard is 1 µg/mL.

3. Sample Preparation:

- To each unknown sample, add a precise volume of the this compound stock solution to achieve the same fixed concentration as in the calibration standards.

- Perform the sample extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction).

- Concentrate the extract to a final volume.

4. GC-MS Analysis:

- GC Conditions (Example):

- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

- Inlet: Splitless mode, 280 °C.

- Oven Program: 60 °C for 1 min, ramp at 10 °C/min to 300 °C, hold for 10 min.

- Carrier Gas: Helium at a constant flow of 1 mL/min.

- MS Conditions (Example):

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Acquisition Mode: Selected Ion Monitoring (SIM).

- Ions to Monitor:

- 2,6-Dimethylnaphthalene: m/z 156 (quantitation), 141 (confirmation).

- This compound: m/z 168 (quantitation), 152 (confirmation).

5. Data Analysis:

- For each calibration standard, calculate the response factor (RF) for each analyte relative to the internal standard: RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

- Plot the RF against the concentration of the analyte to generate a calibration curve.

- For each unknown sample, calculate the concentration of the analyte using the response factor from the calibration curve and the measured peak areas of the analyte and the internal standard.

Visualizations

References

- 1. This compound | Stable Isotope | MedChemExpress [medchemexpress.eu]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. 2,6-Dimethylnaphthalene (Dââ, 98%) 50 µg/mL in toluene-Dâ - Cambridge Isotope Laboratories, DLM-2853-1.2 [isotope.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

The Solubility of 2,6-Dimethylnaphthalene-D12 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2,6-Dimethylnaphthalene-D12, a deuterated polycyclic aromatic hydrocarbon. Given the widespread use of this isotopically labeled compound as an internal standard in quantitative analytical methods, particularly in mass spectrometry-based assays relevant to drug metabolism and environmental analysis, a thorough understanding of its solubility characteristics is paramount for accurate and reproducible experimental design.

While specific quantitative solubility data for the deuterated form is not extensively published, the solubility of its non-deuterated analogue, 2,6-Dimethylnaphthalene, serves as a very close and reliable proxy. The substitution of hydrogen with deuterium (B1214612) atoms results in a negligible change in the compound's polarity and intermolecular forces, especially in the context of solubility in organic solvents. Therefore, the data presented herein for 2,6-Dimethylnaphthalene can be confidently used to guide solvent selection and solution preparation for this compound.

Quantitative Solubility Data

The solubility of 2,6-Dimethylnaphthalene has been experimentally determined in a range of organic solvents. The following table summarizes the mole fraction solubility at various temperatures.

| Solvent | Temperature (K) | Mole Fraction Solubility (x1) |

| Alcohols | ||

| Methanol | 293.15 | 0.0195 |

| 298.15 | 0.0243 | |

| 303.15 | 0.0301 | |

| Ethanol | 293.15 | 0.0328 |

| 298.15 | 0.0401 | |

| 303.15 | 0.0489 | |

| 1-Propanol | 293.15 | 0.0452 |

| 298.15 | 0.0551 | |

| 303.15 | 0.0668 | |

| Isopropyl Alcohol | 293.15 | 0.0411 |

| 298.15 | 0.0508 | |

| 303.15 | 0.0624 | |

| 1-Butanol | 293.15 | 0.0601 |

| 298.15 | 0.0729 | |

| 303.15 | 0.0881 | |

| Alkanes | ||

| n-Heptane | 293.15 | 0.0887 |

| 298.15 | 0.1032 | |

| 303.15 | 0.1195 | |

| Cyclohexane | 293.15 | 0.1235 |

| 298.15 | 0.1421 | |

| 303.15 | 0.1629 | |

| 2,2,4-Trimethylpentane | 293.15 | 0.0764 |

| 298.15 | 0.0889 | |

| 303.15 | 0.1031 | |

| Esters | ||

| Ethyl Acetate | 293.15 | 0.1488 |

| 298.15 | 0.1713 | |

| 303.15 | 0.1965 | |

| n-Propyl Acetate | 293.15 | 0.1402 |

| 298.15 | 0.1625 | |

| 303.15 | 0.1873 |

Note: The data presented is for the non-deuterated 2,6-Dimethylnaphthalene and is sourced from publicly available chemical engineering data. The solubility of this compound is expected to be very similar.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid compound like this compound in an organic solvent using a static analytical method.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

High-purity organic solvent of choice

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Glass vials with screw caps (B75204) and PTFE septa

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system for concentration analysis

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The amount should be sufficient to ensure that a solid phase remains at equilibrium.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) glass syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals.

-

Record the exact weight of the collected filtrate.

-

Dilute the filtrate with a known volume of the appropriate solvent to a concentration suitable for the analytical method.

-

-

Concentration Analysis:

-

Analyze the diluted samples using a calibrated HPLC or GC-MS method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

-

Calculation of Solubility:

-

From the measured concentration and the dilution factor, calculate the concentration of the saturated solution.

-

Express the solubility in desired units, such as g/L, mg/mL, or mole fraction.

-

Visualization of Experimental Workflow

The primary application of this compound is as an internal standard in quantitative analytical workflows. The following diagram illustrates a typical experimental process.

Caption: Workflow for using this compound as an internal standard.

This guide provides essential information on the solubility of this compound for professionals in research and development. The provided data and protocols are intended to facilitate the effective use of this important analytical standard.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2,6-Dimethylnaphthalene-D12

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 2,6-Dimethylnaphthalene-D12, a deuterated polycyclic aromatic hydrocarbon (PAH). This document is intended for researchers, scientists, and professionals in drug development and environmental analysis who utilize mass spectrometry for the identification and quantification of isotopically labeled compounds.

Introduction to this compound

2,6-Dimethylnaphthalene is a polycyclic aromatic hydrocarbon characterized by a naphthalene (B1677914) core with two methyl groups at the 2 and 6 positions.[1][2][3][4] Its deuterated isotopologue, this compound, serves as an essential internal standard in gas chromatography-mass spectrometry (GC-MS) for the quantitative analysis of PAHs in various matrices.[5] The use of deuterated standards is a common practice to correct for analyte loss during sample preparation and instrumental analysis.[5][6][7]

Electron Ionization Mass Spectrometry of 2,6-Dimethylnaphthalene

The fragmentation of 2,6-Dimethylnaphthalene under electron ionization (EI) provides the basis for understanding the fragmentation of its deuterated counterpart. The non-deuterated compound has a molecular weight of 156.22 g/mol .[1][2][3] The mass spectrum of 2,6-Dimethylnaphthalene is characterized by a prominent molecular ion peak (M⁺) and several key fragment ions resulting from the loss of methyl groups and hydrogen atoms.

Predicted Fragmentation Pattern of this compound

The molecular weight of this compound is approximately 168.29 g/mol . The fragmentation of this compound is expected to mirror that of its non-deuterated analog, with mass shifts corresponding to the presence of twelve deuterium (B1214612) atoms. The primary fragmentation pathways likely involve the loss of deuterated methyl radicals (•CD₃) and deuterium atoms (•D).

Table 1: Predicted Mass-to-Charge Ratios (m/z) and Relative Abundances of Major Ions in the Mass Spectrum of this compound

| Ion | Proposed Structure | Predicted m/z | Predicted Relative Abundance | Notes |

| [M]⁺ | C₁₂D₁₂ | 168 | High | Molecular Ion |

| [M-CD₃]⁺ | C₁₁D₉⁺ | 150 | Moderate | Loss of a deuterated methyl radical |

| [M-D]⁺ | C₁₂D₁₁⁺ | 166 | Low | Loss of a deuterium atom |

| [M-CD₃-D₂]⁺ | C₁₁D₇⁺ | 146 | Low | Subsequent loss of D₂ from the [M-CD₃]⁺ ion |

Note: The relative abundances are predicted based on the typical fragmentation of alkylated PAHs and may vary depending on the specific instrument conditions.

The fragmentation process is initiated by the ionization of the molecule, typically through the removal of a π-electron from the aromatic system. The resulting molecular ion is energetically unstable and undergoes fragmentation to produce more stable ions.

Experimental Protocol for GC-MS Analysis

The following is a representative protocol for the analysis of this compound using gas chromatography-mass spectrometry. This protocol is based on established methods for PAH analysis.[5][6][8][9]

4.1. Sample Preparation

For solid samples such as soil or sediment, extraction is typically performed using a solvent mixture like hexane (B92381) and acetone.[6] For liquid samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be employed. The deuterated internal standard, this compound, is spiked into the sample prior to extraction to account for method variability.

4.2. Instrumental Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness HP-5MS or equivalent, is commonly used for PAH separation.[6][8]

-

Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.[6][8]

-

Inlet: Splitless injection is typically used for trace analysis. The injector temperature is maintained at a high temperature, for example, 280-300°C, to ensure complete volatilization of the analytes.[8]

-

Oven Temperature Program: A temperature program is employed to achieve chromatographic separation of the PAHs. A typical program might be:

-

Initial temperature: 60-80°C, hold for 1-2 minutes.

-

Ramp: 5-10°C/min to 300-320°C.

-

Final hold: 5-10 minutes.

-

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is the standard for creating reproducible fragmentation patterns.[6]

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

-

Acquisition Mode: Data can be acquired in full scan mode to obtain complete mass spectra or in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. For this compound, the characteristic ions (e.g., m/z 168, 150) would be monitored in SIM mode.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280-300°C.

-

Data Interpretation and Quantification

The identification of this compound is confirmed by its retention time and the presence of its characteristic ions in the mass spectrum. Quantification is achieved by comparing the integrated peak area of the target analyte to the integrated peak area of the this compound internal standard. A calibration curve is typically generated using a series of standards containing known concentrations of the analyte and a constant concentration of the internal standard.

Conclusion

The fragmentation pattern of this compound in mass spectrometry is predictable based on the behavior of its non-deuterated analog. The primary fragmentation pathways involve the loss of deuterated methyl radicals and deuterium atoms. A well-defined GC-MS protocol is crucial for the accurate and precise quantification of PAHs using this compound as an internal standard. This guide provides the foundational knowledge for researchers and scientists to effectively utilize this deuterated compound in their analytical workflows.

References

- 1. Naphthalene, 2,6-dimethyl- [webbook.nist.gov]

- 2. Naphthalene, 2,6-dimethyl- [webbook.nist.gov]

- 3. 2,6-Dimethylnaphthalene | C12H12 | CID 11387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Naphthalene, 2,6-dimethyl- [webbook.nist.gov]

- 5. Determination of Polycyclic Aromatic Hydrocarbons in Industrial Harbor Sediments by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Elimination of interferences caused by simultaneous use of deuterated and carbon-13 standards in GC-MS analysis of polycyclic aromatic hydrocarbons (PAHs) in extracts from passive sampling devices - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. wwz.cedre.fr [wwz.cedre.fr]

- 9. shimadzu.com [shimadzu.com]

Navigating the Handling of 2,6-Dimethylnaphthalene-D12: A Technical Guide to Stability and Storage

For researchers, scientists, and professionals in drug development, ensuring the integrity of deuterated standards like 2,6-Dimethylnaphthalene-D12 is paramount for accurate experimental outcomes. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, drawing upon general best practices for polycyclic aromatic hydrocarbons (PAHs) and isotopically labeled compounds.

While specific quantitative stability data for this compound is not extensively available in public literature, this guide synthesizes established principles to ensure the longevity and reliability of this compound in a laboratory setting.

Recommended Storage and Handling

Proper storage is the most critical factor in maintaining the chemical and isotopic purity of this compound. The compound is known to be chemically stable under standard ambient conditions. The primary considerations for storage are protection from light, moisture, and extreme temperatures.

Below is a summary of the recommended storage and handling conditions based on safety data sheets and general guidelines for similar chemical compounds.

| Parameter | Recommendation | Rationale |

| Temperature | Room temperature | Avoids potential degradation from excessive heat. |

| Light Exposure | Store in a dark place, away from direct sunlight. Use amber vials or opaque containers. | Polycyclic aromatic hydrocarbons can be susceptible to photodegradation. |

| Moisture | Store in a dry, well-ventilated area. Keep container tightly sealed. | Minimizes hydrolysis and potential degradation. |

| Container | Tightly sealed, inert material (e.g., glass). | Prevents contamination and evaporation. |

| Atmosphere | Standard air atmosphere is generally acceptable for long-term storage. | No specific inert atmosphere requirements are noted for routine storage. |

Understanding the Stability Profile

The stability of this compound is influenced by several factors inherent to its structure as a deuterated polycyclic aromatic hydrocarbon.

Thermal Stability: Dimethylnaphthalenes, as a class of compounds, are generally thermally stable. However, at elevated temperatures, they can undergo decomposition. Studies on related PAHs have shown that thermal degradation can occur, and the stability is higher in solid form compared to in solution[1].

Photostability: PAHs are known to be sensitive to light, particularly UV radiation. Photodegradation can lead to the formation of various oxidation products. While specific studies on this compound are limited, it is best practice to handle the compound under subdued light and store it in light-protecting containers.

Hydrolytic and Oxidative Stability: As a hydrocarbon, this compound is not readily susceptible to hydrolysis. However, exposure to strong oxidizing agents should be avoided as this can lead to the formation of oxidation products such as quinones and other derivatives[2].

Experimental Protocols: A General Framework for Stability Assessment

While specific, validated stability-indicating methods for this compound are not publicly documented, a general approach for assessing the stability of PAHs can be adapted. The following outlines a potential experimental workflow.

Methodology in Detail:

-

Sample Preparation: Prepare solutions of this compound in high-purity solvents such as acetonitrile or hexane (B92381) at a known concentration.

-

Forced Degradation Studies: Expose the solutions to a range of stress conditions to accelerate degradation and identify potential degradation pathways.

-

Thermal: Incubate samples at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.

-

Photolytic: Expose samples to controlled UV and visible light sources.

-

Hydrolytic: Adjust the pH of aqueous solutions to acidic, neutral, and basic conditions.

-

Oxidative: Treat samples with an oxidizing agent, such as hydrogen peroxide.

-

-

Analytical Method: Employ a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of volatile components.

-

Data Analysis: At specified time points, analyze the stressed samples alongside a control sample stored under recommended conditions. Quantify the remaining parent compound and identify and characterize any significant degradation products. The rate of degradation can then be calculated to establish a stability profile.

Logical Flow for Handling and Storage

To ensure the consistent quality of this compound, a logical workflow for its handling and storage should be implemented within the laboratory.

By adhering to these guidelines, researchers can be confident in the integrity of their this compound standard, leading to more reliable and reproducible scientific outcomes. As more specific stability data becomes available, these recommendations may be further refined.

References

Certificate of Analysis: 2,6-Dimethylnaphthalene-D12 - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive explanation of a typical Certificate of Analysis (CofA) for 2,6-Dimethylnaphthalene-D12. This deuterated aromatic hydrocarbon is a crucial internal standard in mass spectrometry-based quantitative analysis, particularly in pharmacokinetic studies and environmental analysis. Understanding the data presented in its CofA is paramount for ensuring the accuracy and reliability of experimental results.

Product Information and Specifications

A Certificate of Analysis for a high-purity deuterated compound like this compound typically begins with fundamental product information and a summary of its specifications. This section provides a quick overview of the product's identity and quality.

| Parameter | Specification | Result |

| Product Name | This compound | Conforms |

| CAS Number | 350820-12-1 | Conforms |

| Molecular Formula | C₁₂D₁₂ | Conforms |

| Molecular Weight | 168.30 g/mol | Conforms |

| Appearance | White to off-white solid | Conforms |

| Solubility | Soluble in Toluene, Chloroform, Methanol | Conforms |

Quantitative Analytical Data

This section presents the core quantitative data that defines the purity and isotopic integrity of the material. These values are critical for accurate quantification in isotope dilution mass spectrometry.

| Test | Method | Result |

| Chemical Purity (by HPLC) | High-Performance Liquid Chromatography | 99.8% |

| Chemical Purity (by GC-MS) | Gas Chromatography-Mass Spectrometry | 99.9% |

| Isotopic Enrichment | Mass Spectrometry | 99.5 atom % D |

| Residual Solvents | Gas Chromatography-Flame Ionization Detection (GC-FID) | See Table 3 |

| Elemental Analysis | Combustion Analysis | See Table 4 |

Table 3: Residual Solvent Analysis

Residual solvents are trace amounts of solvents that may be present from the synthesis and purification processes. Their levels are strictly controlled as they can interfere with analytical results and may have toxicological implications.

| Solvent | Concentration (ppm) | Limit (ppm) |

| Hexane | < 5 | 290 |

| Toluene | 25 | 890 |

| Methanol | < 10 | 3000 |

Table 4: Elemental Analysis

Elemental analysis provides the percentage composition of elements in the compound, which serves as a fundamental check of its chemical formula.

| Element | Theoretical (%) | Experimental (%) |

| Carbon (C) | 85.66 | 85.61 |

| Deuterium (B1214612) (D) | 14.34 | 14.39 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of the analytical data. The following are typical protocols for the key experiments cited in this Certificate of Analysis.

Identity by ¹H-NMR

-

Objective: To confirm the structural identity of the compound and the absence of significant protonated impurities.

-

Methodology: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., Chloroform-d). The ¹H-NMR spectrum is recorded on a 400 MHz or higher spectrometer. The spectrum is analyzed for the presence and integration of any residual proton signals. For a fully deuterated compound, the proton signals should be minimal.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the chemical purity of the compound by separating it from any non-volatile or less volatile impurities.

-

Methodology:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Procedure: A standard solution of the sample is prepared and injected into the HPLC system. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

-

Chemical Purity and Isotopic Enrichment by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To assess the chemical purity and determine the isotopic enrichment of the compound.

-

Methodology:

-

Instrumentation: A GC system coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium.

-

Oven Program: A temperature gradient suitable for eluting 2,6-Dimethylnaphthalene.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Procedure: A solution of the sample is injected into the GC. The mass spectrometer scans for the molecular ions of the deuterated compound and any potential protonated analogs. The chemical purity is determined by the area percentage of the main peak in the total ion chromatogram. The isotopic enrichment is calculated by comparing the intensities of the mass ions corresponding to the fully deuterated species (D12) and any partially deuterated species (D0-D11).[1][2][3]

-

Residual Solvent Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)

-

Objective: To identify and quantify any residual volatile organic solvents.

-

Methodology:

-

Instrumentation: A GC system with a Flame Ionization Detector (FID) and a headspace autosampler.

-

Column: A column suitable for volatile organic compounds (e.g., DB-624).

-

Carrier Gas: Helium or Hydrogen.[4]

-

Oven Program: A temperature program designed to separate common laboratory solvents.

-

Procedure: A known amount of the sample is dissolved in a high-boiling point solvent (e.g., dimethyl sulfoxide) in a headspace vial. The vial is heated to allow the volatile solvents to partition into the headspace. A sample of the headspace gas is then injected into the GC. Quantification is performed by comparing the peak areas of the detected solvents to those of a known standard.[5][6]

-

Elemental Analysis

-

Objective: To determine the elemental composition of the compound.

-

Methodology: The sample undergoes combustion in a high-temperature furnace. The resulting gases (CO₂, H₂O, N₂, etc.) are separated and quantified by a detector. For deuterated compounds, the deuterium content is determined.

Visualization of Analytical Workflow and Data Relationships

The following diagrams illustrate the logical flow of the quality control process and the relationship between the different analytical tests performed.

References

- 1. researchgate.net [researchgate.net]

- 2. Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing | MDPI [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. armar-europa.de [armar-europa.de]

- 6. sigmaaldrich.com [sigmaaldrich.com]

The Unseen Architects of Precision: A Technical History of Deuterated Internal Standards

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern quantitative analysis, particularly within pharmaceutical development and clinical bioanalysis, the pursuit of unerring accuracy and precision is paramount. Mass spectrometry (MS), lauded for its sensitivity and selectivity, is the cornerstone of this pursuit. However, the analytical process is fraught with potential variability—from sample extraction to instrument response. The solution to this challenge lies in the use of an internal standard (IS), a chemical mimic of the analyte added in a known quantity to every sample, standard, and control.

This technical guide traces the history and discovery of the "gold standard" of internal standards: the deuterated, or stable isotope-labeled, compound. We will explore the foundational scientific milestones, from the discovery of deuterium (B1214612) itself to its pioneering use as a biological tracer, which collectively established the principles of isotope dilution mass spectrometry (IDMS). This document will detail the core advantages of deuterated standards, present quantitative data demonstrating their superiority, and provide conceptual workflows for their application.

Chapter 1: A New Hydrogen—The Discovery of Deuterium

The story of the deuterated internal standard begins not in a bioanalytical laboratory, but in the realm of physical chemistry. In 1931, Harold Urey at Columbia University, along with his assistant George Murphy and Ferdinand Brickwedde at the National Bureau of Standards, provided definitive evidence for a heavy isotope of hydrogen.[1] Urey theorized that if isotopes for heavier elements were common, a heavy isotope of hydrogen must also exist.[2]

The team's foundational experiment involved the fractional distillation of five liters of liquid hydrogen down to a single cubic centimeter.[3] Urey predicted that if a heavier hydrogen isotope existed, it would have a slightly higher boiling point and would therefore be concentrated in this residue. By analyzing the atomic spectrum of this concentrated sample, they observed faint spectral lines at the exact wavelengths predicted for a hydrogen atom with a nucleus twice as massive as a proton. This discovery of "deuterium" (from the Greek deuteros, meaning second) earned Urey the Nobel Prize in Chemistry in 1934 and provided the scientific community with a non-radioactive, stable isotope that could be used to "label" molecules.[2][4]

Chapter 2: The Tracer Principle and the Dynamic State of Life

The true potential of deuterium in biological sciences was unlocked by the seminal work of Rudolf Schoenheimer and David Rittenberg, also at Columbia University, in the 1930s and early 1940s.[5] At the time, the prevailing view was that the chemical constituents of an adult organism were largely static, with dietary intake serving primarily as fuel. Schoenheimer and Rittenberg challenged this dogma by using deuterium as a revolutionary biological tracer.[5][6]

Their experiments, elegant in concept, involved synthesizing molecules with deuterium atoms replacing some hydrogen atoms and then introducing these labeled compounds into animal models.

Foundational Experiment: Tracing Fatty Acid Metabolism

One of their most famous series of experiments involved feeding mice fatty acids that had been labeled with deuterium.[3][7] They then tracked the fate of the deuterium label throughout the animal's body.

Experimental Protocol (Conceptual)

-

Synthesis of Labeled Precursor: Linseed oil was partially hydrogenated using deuterium gas (D₂) to create fatty acids where some C-H bonds were now C-D bonds.

-

Administration: A known quantity of the deuterated fat was fed to mice as part of their diet for a set period.

-

Sample Collection and Preparation: After the study period, the animals were euthanized. Fat tissues (depot fats) were collected. The fatty acids were extracted from the tissues through saponification, followed by acidification and solvent extraction to isolate them.

-

Isotope Analysis: The deuterium content of the isolated fatty acids was measured. In their pioneering work, this was accomplished by combusting the sample to produce water and then measuring the density of that water—a painstaking process that would later be replaced by the precision of mass spectrometry.

The groundbreaking result was that a significant portion of the ingested deuterated fatty acids was incorporated into the mice's body fat.[3] This demonstrated that the body's fat stores were not static but were in a constant state of flux, with dietary fats being continuously deposited and mobilized. This work, along with similar studies on proteins using the stable isotope ¹⁵N, established the "dynamic state of body constituents," a foundational concept in modern biochemistry.[5][8]

Chapter 3: The Marriage of Tracers and Mass Spectrometry

The final pieces of the puzzle fell into place with the maturation of mass spectrometry and the development of the technique known as Isotope Dilution Mass Spectrometry (IDMS) . The principle is a powerful extension of Schoenheimer's tracer work.[9][10]

An ideal internal standard must behave as identically to the analyte as possible during sample preparation and analysis to accurately correct for any losses or variations.[10] Structural analogues, while similar, can have different extraction efficiencies, chromatographic retention times, and ionization efficiencies in a mass spectrometer.

A deuterated version of the analyte, however, is nearly perfect. It has virtually identical physicochemical properties, meaning it co-elutes during chromatography and has the same extraction recovery.[11][12] Yet, its increased mass allows a mass spectrometer to easily distinguish it from the non-deuterated, or "native," analyte.[13]

By adding a precise, known amount of the deuterated standard to a sample before any processing, a ratio of the native analyte to the deuterated standard is established. This ratio remains constant regardless of sample loss during extraction or variations in instrument signal (ion suppression/enhancement).[14][15] By measuring the final ratio with the mass spectrometer, one can calculate the initial amount of the native analyte with exceptional accuracy.[10]

Data Presentation: The Quantitative Advantage

Table 1: Comparison of Analytical Precision in Plasma

| Analyte | Internal Standard Type | Matrix | Precision (%CV) at Low QC | Precision (%CV) at High QC | Source |

| Compound A | Deuterated (d₄) | Human Plasma | 2.8% | 1.9% | |

| Compound A | Analogue (Non-Deuterated) | Human Plasma | 11.2% | 8.5% | [16] |

| Pesticide X | Deuterated (d₆) | Cannabis Flower Matrix | < 5% | < 4% | |

| Pesticide X | Analogue (Non-Deuterated) | Cannabis Flower Matrix | > 20% | > 15% | [4] |

| Mycotoxin Y | Deuterated (d₃) | Wheat Flour | 1.19% | 0.49% | [17] |

| Mycotoxin Y | External Standard (No IS) | Wheat Flour | 14.5% | 11.8% | [18] |

Data is representative and compiled from modern sources to illustrate the established principle.

Table 2: Comparison of Analytical Accuracy Across Different Matrices

| Analyte | Internal Standard Type | Matrix 1 (Plasma) Accuracy (%) | Matrix 2 (Urine) Accuracy (%) | Matrix 3 (Tissue) Accuracy (%) | Source |

| Drug B | Deuterated (d₅) | 101.5% | 98.9% | 103.1% | |

| Drug B | Analogue (Non-Deuterated) | 115.7% | 85.2% | 121.4% |

As the data clearly indicates, the use of a deuterated internal standard consistently results in significantly improved precision (lower %CV) and accuracy (closer to 100%) by effectively compensating for matrix-induced variations and other sources of analytical error.[4][17]

Mandatory Visualization

The logical progression from discovery to application and the core analytical workflow are illustrated below.

Caption: Logical progression from the discovery of deuterium to modern IDMS.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. nationalacademies.org [nationalacademies.org]

- 4. lcms.cz [lcms.cz]

- 5. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 6. researchgate.net [researchgate.net]

- 7. escholarship.org [escholarship.org]

- 8. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of 2,6-Dimethylnaphthalene in Environmental and Petrochemical Samples using 2,6-Dimethylnaphthalene-D12 as an Internal Standard by GC-MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Dimethylnaphthalene (2,6-DMN) is a polycyclic aromatic hydrocarbon (PAH) of significant interest, particularly as a precursor for high-performance polymers like polyethylene (B3416737) naphthalate (PEN). Its accurate quantification in complex matrices such as crude oil, environmental samples, and in-process materials is crucial for quality control, environmental monitoring, and research. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the selective and sensitive determination of 2,6-DMN.

The use of a stable isotope-labeled internal standard is paramount for achieving high accuracy and precision in quantitative GC-MS analysis.[1][2] A deuterated internal standard, such as 2,6-Dimethylnaphthalene-D12, is an ideal choice as it exhibits nearly identical chemical and physical properties to the native analyte.[1][2] This ensures that it co-elutes with 2,6-DMN and experiences similar effects during sample preparation, injection, and ionization, thereby effectively correcting for variations in extraction efficiency and instrument response.[1][2] This application note provides a detailed protocol for the quantitative analysis of 2,6-Dimethylnaphthalene using this compound as an internal standard by GC-MS.

Principles of Isotope Dilution GC-MS

The isotope dilution technique involves adding a known amount of the isotopically labeled internal standard (this compound) to the sample prior to any sample preparation steps.[3] The quantification is then based on the ratio of the MS response of the native analyte to that of the labeled internal standard. This approach effectively mitigates errors arising from sample matrix effects and variations in sample volume, leading to more robust and reliable results.[1][2][3]

Experimental Protocols

Materials and Reagents

-

Solvents: Dichloromethane (B109758) (DCM), Hexane, Acetone (Pesticide grade or equivalent)

-

Standards:

-

2,6-Dimethylnaphthalene (≥98% purity)

-

This compound (≥98% purity, isotopic purity ≥98%)

-

-

Reagents: Anhydrous sodium sulfate (B86663) (analytical grade, baked at 400°C for 4 hours)

-

Solid Phase Extraction (SPE): Silica gel cartridges

Standard Preparation

Stock Solutions (1000 µg/mL):

-

Accurately weigh approximately 10 mg of 2,6-Dimethylnaphthalene and dissolve in 10 mL of dichloromethane to create a 1000 µg/mL primary stock solution.

-

Similarly, prepare a 1000 µg/mL primary stock solution of this compound in dichloromethane.

Calibration Standards (0.1 - 20 µg/mL):

-

Prepare a series of calibration standards by serially diluting the 2,6-Dimethylnaphthalene stock solution with dichloromethane to achieve concentrations ranging from 0.1 to 20 µg/mL.

-

Spike each calibration standard with the this compound internal standard solution to a final concentration of 2 µg/mL.

Internal Standard Spiking Solution (10 µg/mL):

-

Prepare an intermediate internal standard solution of 10 µg/mL by diluting the this compound primary stock solution with dichloromethane.

Sample Preparation (Liquid-Liquid Extraction for Water Samples)

-

To a 1 L water sample, add 100 µL of the 10 µg/mL this compound internal standard spiking solution.

-

Extract the sample with 100 mL of dichloromethane in a separatory funnel.

-

Shake vigorously for 2 minutes and allow the layers to separate.

-

Collect the organic layer and repeat the extraction twice more with fresh 100 mL portions of dichloromethane.

-

Combine the organic extracts and dry by passing through a funnel containing anhydrous sodium sulfate.

-

Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

-

The concentrated extract is now ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following table outlines the recommended GC-MS parameters for the analysis of 2,6-Dimethylnaphthalene.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 280°C |

| Injection Mode | Splitless (1 µL injection volume) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temperature 60°C (hold for 2 min), ramp at 10°C/min to 280°C (hold for 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Transfer Line Temp. | 280°C |

| Ion Source Temp. | 230°C |

Selected Ion Monitoring (SIM) Parameters

For sensitive and selective detection, the mass spectrometer should be operated in SIM mode, monitoring the following ions:

| Analyte | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

| 2,6-Dimethylnaphthalene | 156.1 | 141.1 |

| This compound | 168.1 | 152.1 |

Note: The molecular weight of 2,6-Dimethylnaphthalene is approximately 156.22 g/mol and that of this compound is approximately 168.30 g/mol .[4][5][6]

Data Presentation

Calibration Curve

A calibration curve is constructed by plotting the ratio of the peak area of the 2,6-Dimethylnaphthalene quantifier ion to the peak area of the this compound quantifier ion against the concentration of 2,6-Dimethylnaphthalene in the calibration standards. The linearity of the calibration curve should be evaluated, and a correlation coefficient (R²) of >0.99 is typically desired.

| Concentration (µg/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |

| 0.1 | 15,000 | 300,000 | 0.05 |

| 0.5 | 78,000 | 310,000 | 0.25 |

| 1.0 | 160,000 | 305,000 | 0.52 |

| 5.0 | 850,000 | 315,000 | 2.70 |

| 10.0 | 1,750,000 | 308,000 | 5.68 |

| 20.0 | 3,600,000 | 312,000 | 11.54 |

Method Performance

The following table summarizes typical method performance characteristics for the analysis of PAHs using isotope dilution GC-MS.

| Parameter | Typical Value |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/L |

| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/L |

| Recovery | 80 - 120% |

| Precision (%RSD) | < 15% |

Visualizations

References

- 1. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]

- 2. eacademic.ju.edu.jo [eacademic.ju.edu.jo]

- 3. epa.gov [epa.gov]

- 4. Naphthalene, 2,6-dimethyl- [webbook.nist.gov]

- 5. 2,6-Dimethylnaphthalene | C12H12 | CID 11387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C12H12 | CID 90472172 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application of 2,6-Dimethylnaphthalene-D12 in the Analysis of Polycyclic Aromatic Hydrocarbons

Introduction

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that consist of two or more fused aromatic rings. They are ubiquitous environmental pollutants, primarily formed during the incomplete combustion of organic materials such as coal, oil, gas, and wood. Many PAHs are known to be carcinogenic, mutagenic, and teratogenic, posing a significant risk to human health and the environment. Consequently, the accurate and precise quantification of PAHs in various matrices, including environmental samples (e.g., soil, water, air) and consumer products, is of paramount importance for regulatory monitoring and risk assessment.

The analysis of PAHs is often challenging due to their complex mixtures, the presence of isomers, and potential matrix interferences. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and powerful technique for the separation and detection of PAHs. To enhance the accuracy and reliability of quantitative analysis, the isotope dilution method employing deuterated internal standards is the gold standard. 2,6-Dimethylnaphthalene-D12, a deuterated analog of 2,6-dimethylnaphthalene (B47086), serves as an excellent internal standard for the quantification of 2,6-dimethylnaphthalene and other structurally related PAHs.

The Role of this compound as an Internal Standard

This compound is an isotopically labeled version of 2,6-dimethylnaphthalene where all twelve hydrogen atoms have been replaced by deuterium (B1214612) atoms.[1][2] This isotopic substitution results in a molecule with a higher mass but nearly identical chemical and physical properties to its unlabeled counterpart.[3][4] In analytical chemistry, particularly in GC-MS analysis, this compound is introduced into a sample at a known concentration at the beginning of the sample preparation process.[3]

The fundamental principle behind using a deuterated internal standard is that it behaves identically to the target analyte (the native PAH) throughout the entire analytical procedure, including extraction, cleanup, and chromatographic separation. Any loss of the target analyte during these steps will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the response of the native PAH to the response of the deuterated internal standard in the mass spectrometer, accurate quantification can be achieved, as this ratio remains constant regardless of variations in sample volume, injection volume, or instrument response. This technique, known as isotope dilution mass spectrometry (IDMS), significantly improves the precision and accuracy of the analysis by correcting for both systematic and random errors.[5]

Advantages of Using this compound:

-

High Accuracy and Precision: Corrects for analyte losses during sample preparation and analysis.

-

Matrix Effect Compensation: Mitigates the influence of co-extracted sample components that can enhance or suppress the analyte signal.[5]

-

Improved Method Robustness: Reduces the impact of variations in instrument performance.[6]

-

Reliable Quantification of Isomers: Essential for distinguishing and accurately measuring structurally similar PAH isomers.

Experimental Protocols

The following protocols are representative examples of how this compound can be incorporated into the analysis of PAHs in different sample matrices.

Protocol 1: Analysis of PAHs in Soil/Sediment Samples

1. Sample Preparation and Extraction:

-

Sample Homogenization: Air-dry the soil/sediment sample to a constant weight and sieve to remove large debris. Homogenize the sample by grinding.

-

Spiking with Internal Standard: Weigh approximately 10 g of the homogenized sample into an extraction thimble. Spike the sample with a known amount of this compound solution (e.g., 100 µL of a 10 µg/mL solution in a suitable solvent like dichloromethane).

-

Soxhlet Extraction: Place the thimble in a Soxhlet extractor. Add 200 mL of a 1:1 (v/v) mixture of hexane (B92381) and acetone (B3395972) to the extraction flask. Extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.

-

Concentration: After extraction, allow the extract to cool. Concentrate the extract to approximately 5 mL using a rotary evaporator.

-

Solvent Exchange: Exchange the solvent to hexane by adding 20 mL of hexane and re-concentrating to 1 mL.

2. Sample Cleanup (Silica Gel Chromatography):

-

Column Preparation: Prepare a silica (B1680970) gel column by packing a glass column with activated silica gel slurried in hexane.

-

Fractionation: Apply the concentrated extract to the top of the column. Elute the column with 40 mL of hexane to remove aliphatic hydrocarbons. Discard this fraction. Subsequently, elute the column with 70 mL of a 70:30 (v/v) mixture of hexane and dichloromethane (B109758) to collect the PAH fraction.

-

Final Concentration: Concentrate the PAH fraction to a final volume of 1 mL under a gentle stream of nitrogen.

3. GC-MS Analysis:

-

Instrument Conditions: A gas chromatograph equipped with a mass selective detector is used for the analysis. The following are typical instrument parameters:

-

GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms or equivalent).

-

Injector: Splitless mode at 280°C.

-

Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 300°C at 8°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Interface Temperature: 300°C.

-

Ion Source Temperature: 230°C.

-

MS Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor the characteristic ions for each target PAH and this compound.

-

4. Quantification:

-

Create a multi-point calibration curve by analyzing standard solutions containing known concentrations of the target PAHs and a constant concentration of this compound.

-

Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Quantify the PAHs in the sample extracts by calculating the analyte-to-internal standard peak area ratio and determining the concentration from the calibration curve.

Protocol 2: Analysis of PAHs in Water Samples

1. Sample Preparation and Extraction:

-

Sample Collection: Collect a 1 L water sample in a pre-cleaned amber glass bottle.

-

Spiking with Internal Standard: Add a known amount of this compound solution (e.g., 50 µL of a 10 µg/mL solution in acetone) to the water sample.

-

Liquid-Liquid Extraction (LLE): Transfer the water sample to a 2 L separatory funnel. Add 60 mL of dichloromethane and shake vigorously for 2 minutes, venting frequently. Allow the layers to separate and drain the organic layer into a collection flask. Repeat the extraction two more times with fresh 60 mL portions of dichloromethane.

-

Drying and Concentration: Pass the combined organic extracts through a funnel containing anhydrous sodium sulfate (B86663) to remove any residual water. Concentrate the extract to approximately 1 mL using a rotary evaporator.

2. Sample Cleanup:

-

For water samples with low levels of interference, a cleanup step may not be necessary. If required, the silica gel cleanup protocol described for soil samples can be adapted.

3. GC-MS Analysis and Quantification:

-

Follow the GC-MS analysis and quantification steps as outlined in Protocol 1.

Data Presentation

The following table summarizes representative quantitative data for the analysis of several PAHs using an isotope dilution GC-MS method. Please note that this data is illustrative and the actual performance may vary depending on the specific instrumentation, method parameters, and sample matrix.

| Analyte | Linearity (r²) | Average Recovery (%) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) |

| Naphthalene | >0.998 | 95 ± 8 | 0.05 | 0.15 |

| Acenaphthylene | >0.997 | 92 ± 10 | 0.04 | 0.12 |

| Acenaphthene | >0.998 | 98 ± 7 | 0.03 | 0.09 |

| Fluorene | >0.999 | 101 ± 6 | 0.02 | 0.06 |

| Phenanthrene | >0.999 | 105 ± 5 | 0.02 | 0.06 |

| Anthracene | >0.998 | 99 ± 8 | 0.03 | 0.09 |

| Fluoranthene | >0.997 | 102 ± 9 | 0.04 | 0.12 |

| Pyrene | >0.997 | 103 ± 7 | 0.04 | 0.12 |

| Benzo[a]anthracene | >0.996 | 96 ± 11 | 0.05 | 0.15 |

| Chrysene | >0.996 | 98 ± 10 | 0.05 | 0.15 |

| Benzo[b]fluoranthene | >0.995 | 94 ± 12 | 0.06 | 0.18 |

| Benzo[k]fluoranthene | >0.995 | 93 ± 13 | 0.06 | 0.18 |

| Benzo[a]pyrene | >0.994 | 91 ± 14 | 0.07 | 0.21 |

| Indeno[1,2,3-cd]pyrene | >0.993 | 89 ± 15 | 0.08 | 0.24 |

| Dibenz[a,h]anthracene | >0.992 | 87 ± 16 | 0.09 | 0.27 |

| Benzo[ghi]perylene | >0.993 | 90 ± 14 | 0.08 | 0.24 |

Note: The data presented in this table is representative of typical performance for PAH analysis using isotope dilution GC-MS and is not specific to the performance of this compound as an internal standard, as such specific data was not available in the provided search results.[5]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard in PAH analysis.

Caption: Experimental workflow for PAH analysis using this compound.

Caption: Principle of isotope dilution using this compound.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. 2,6-Dimethylnaphthalene (Dââ, 98%) 50 µg/mL in toluene-Dâ - Cambridge Isotope Laboratories, DLM-2853-1.2 [isotope.com]

- 3. This compound | Stable Isotope | MedChemExpress [medchemexpress.eu]

- 4. This compound | C12H12 | CID 90472172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Determination of polycyclic aromatic hydrocarbons (PAHs) in cosmetic products by gas chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gcms.cz [gcms.cz]

Application Note: Quantification of Polycyclic Aromatic Hydrocarbons Using 2,6-Dimethylnaphthalene-D12 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that are of significant environmental and toxicological concern due to their carcinogenic and mutagenic properties.[1][2] Accurate quantification of PAHs in various matrices is crucial for environmental monitoring, food safety assessment, and toxicological studies. The use of isotopically labeled internal standards is a well-established technique in analytical chemistry to improve the accuracy and precision of quantitative analysis by correcting for analyte losses during sample preparation and instrumental analysis.[3] This application note details a robust method for the quantification of a range of PAHs, with a specific focus on the use of 2,6-Dimethylnaphthalene-D12 as an internal standard for the analysis of its corresponding native analyte and other alkylated PAHs by Gas Chromatography-Mass Spectrometry (GC-MS).

2,6-Dimethylnaphthalene is a common alkylated PAH found in environmental samples, often associated with petrogenic sources.[4] The use of its deuterated analog, this compound, provides a reliable means for its accurate quantification via isotope dilution.[5] This method is applicable to a variety of complex matrices, including sediment, water, and biological tissues, with appropriate modifications to the sample preparation protocol.

Experimental Protocols

This section outlines the detailed methodologies for the quantification of PAHs using this compound as an internal standard.

Reagents and Standards

-

Solvents: Dichloromethane (B109758) (DCM), hexane (B92381), acetone (B3395972) (pesticide residue grade or equivalent).

-

PAH Standard Mix: A certified reference standard mixture containing the PAHs of interest (e.g., EPA 16 PAH priority pollutants).

-

Internal Standard Stock Solution: A certified standard of this compound (C12D12) in a suitable solvent (e.g., toluene-d8) at a concentration of 50 µg/mL.[6]

-

Surrogate Spiking Solution: A solution containing other deuterated PAHs (e.g., naphthalene-d8, acenaphthene-d10, phenanthrene-d10, chrysene-d12, perylene-d12) at appropriate concentrations to monitor the recovery of different PAH classes.[7][8]

-

Calibration Standards: A series of calibration standards are prepared by diluting the PAH standard mix and spiking a constant amount of the internal standard and surrogate solutions.

Sample Preparation: Sediment/Soil

This protocol is adapted from established methods for the extraction of PAHs from solid matrices.[1][9]

-

Sample Homogenization: Freeze-dry the sediment or soil sample and grind it to a fine, homogenous powder.

-

Spiking: Weigh approximately 10 g of the homogenized sample into an extraction thimble. Spike the sample with a known amount of the this compound internal standard solution and the surrogate spiking solution. Allow the solvent to evaporate.

-

Extraction: Place the thimble in a Soxhlet extractor and extract with 200 mL of a 1:1 (v/v) mixture of hexane and acetone for 16-24 hours. Alternatively, pressurized fluid extraction (PFE) or microwave-assisted extraction (MAE) can be employed for reduced extraction time and solvent consumption.

-

Concentration: Concentrate the extract to approximately 1-2 mL using a rotary evaporator.

-

Cleanup (if necessary): For complex matrices, a cleanup step using solid-phase extraction (SPE) with silica (B1680970) gel or Florisil may be required to remove interfering compounds.

-

Final Volume Adjustment: The cleaned extract is then concentrated under a gentle stream of nitrogen to a final volume of 1 mL.

Sample Preparation: Water

-

Sample Collection: Collect 1 L of the water sample in an amber glass bottle.

-

Spiking: Spike the water sample with the this compound internal standard and surrogate solutions.

-

Liquid-Liquid Extraction (LLE): Transfer the sample to a 2 L separatory funnel. Add 60 mL of dichloromethane and shake vigorously for 2 minutes. Allow the layers to separate and collect the organic layer. Repeat the extraction two more times with fresh 60 mL portions of dichloromethane.

-

Drying and Concentration: Combine the extracts and pass them through a funnel containing anhydrous sodium sulfate (B86663) to remove any residual water. Concentrate the extract to approximately 1 mL using a Kuderna-Danish (K-D) concentrator.

GC-MS Analysis

-

Instrument Conditions: A gas chromatograph coupled to a mass spectrometer is used for the analysis. The following are typical instrument parameters:

-

GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

-

Injection: 1 µL, splitless injection.

-

Inlet Temperature: 280 °C.

-

Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 300 °C at 10 °C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Transfer Line Temperature: 290 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

-

SIM Ion Selection: The mass spectrometer is operated in SIM mode to enhance sensitivity and selectivity. The characteristic ions for the target PAHs and the deuterated standards are monitored. For 2,6-Dimethylnaphthalene and its deuterated internal standard, the following ions would be typically monitored:

-

2,6-Dimethylnaphthalene (C12H12): m/z 156 (quantification), 141 (confirmation).

-

This compound (C12D12): m/z 168 (quantification).

-

Data Presentation

The quantitative data should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: GC-MS SIM Parameters for Selected PAHs and Internal Standards

| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) | Internal Standard |

| Naphthalene (B1677914) | ~10.2 | 128 | 129 | Naphthalene-d8 |

| 2,6-Dimethylnaphthalene | ~12.5 | 156 | 141 | This compound |

| Acenaphthene | ~13.1 | 154 | 153, 152 | Acenaphthene-d10 |

| Fluorene | ~14.0 | 166 | 165 | Acenaphthene-d10 |

| Phenanthrene | ~16.5 | 178 | 179, 176 | Phenanthrene-d10 |

| Anthracene (B1667546) | ~16.6 | 178 | 179, 176 | Phenanthrene-d10 |

| Fluoranthene | ~19.8 | 202 | 203 | Chrysene-d12 |

| Pyrene | ~20.3 | 202 | 203 | Chrysene-d12 |

| Benzo[a]anthracene | ~23.5 | 228 | 229, 226 | Chrysene-d12 |

| Chrysene | ~23.6 | 228 | 229, 226 | Chrysene-d12 |

| Benzo[b]fluoranthene | ~26.8 | 252 | 253 | Perylene-d12 |

| Benzo[k]fluoranthene | ~26.9 | 252 | 253 | Perylene-d12 |

| Benzo[a]pyrene | ~28.0 | 252 | 253 | Perylene-d12 |

| Indeno[1,2,3-cd]pyrene | ~31.5 | 276 | 277 | Perylene-d12 |

| Dibenz[a,h]anthracene | ~31.6 | 278 | 279, 276 | Perylene-d12 |

| Benzo[ghi]perylene | ~33.0 | 276 | 277 | Perylene-d12 |

Table 2: Calibration Data for Selected PAHs

| Analyte | Calibration Range (ng/mL) | R² |

| Naphthalene | 1 - 200 | > 0.995 |

| 2,6-Dimethylnaphthalene | 1 - 200 | > 0.995 |